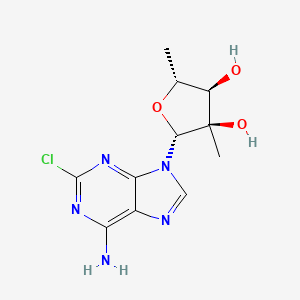
Piptamine(antibiotic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piptamine(antibiotic) is an aromatic amine. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Enhanced Activity Against Staphylococci
Piptamine, a beta-lactam antibiotic, has shown enhanced activity when encapsulated in liposomes. A study demonstrated that this encapsulation protects piptamine from hydrolysis by staphylococcal beta-lactamase, thereby enhancing its antistaphylococcal activity (Nacucchio, Bellora, Sordelli, & D'aquino, 1985).
Novel Antibiotic Production
Piptamine was isolated as a new antibiotic from the mushroom Piptoporus betulinus. This study focused on its production, isolation, structure elucidation, and biological activity, marking it as a significant contribution to antibiotic research (Schlegel, Luhmann, Härtl, & Gräfe, 2000).
Pharmacokinetics in Severe Infections
Research on the pharmacokinetics of Piperacillin-Tazobactam (a combination of piptamine with a beta-lactamase inhibitor) in patients with severe infections has been conducted. This study contributes to understanding how pathological changes in patients affect the drug's pharmacokinetics, crucial for dose optimization (Rodríguez-Báez et al., 2022).
Susceptibility Studies
Studies have examined the susceptibility of clinical strains of gram-negative rods to beta-lactam antibiotics including piptamine. This research is essential for understanding the effectiveness of these antibiotics against various bacterial strains in clinical settings (Rokosz & Sawicka-Grzelak, 1997).
Gut Microbiota Disturbance
Research has shown that antibiotics, including beta-lactams like piptamine, significantly impact gut microbiota. This study provides insights into how antibiotics affect microbial ecology and host-microbe interactions, which is vital for understanding the broader implications of antibiotic therapy (Pérez-Cobas et al., 2012).
Antiallergic Effects
Piptamine has been investigated for its antiallergic potential. A study on the antiallergic effect of piperine, an analog of piptamine, revealed significant protective properties in allergic reactions, expanding the potential therapeutic use of piptamine-related compounds (Aswar, Shintre, Chepurwar, & Aswar, 2015).
PK-PD Modeling
The pharmacokinetic-pharmacodynamic (PK-PD) modeling of beta-lactam antibiotics like piptamine is crucial for understanding their efficacy. A study compared the in vitro and in vivo parameters for piptamine, which is vital for predicting drug response and optimizing dosages (Araújo, Diniz, Palma, Buffé, & Costa, 2011).
Metabolism Studies
Research on the metabolism of piptamine by human liver S9 in vitro provides insights into how the body processes this antibiotic, which is important for understanding its pharmacological profile and potential toxicities (Komuro, Maeda, Hayakawa, Allen, & Green, 1997).
Cross-Resistance Mechanisms
A study focused on the mechanisms of cross-resistance to various antibiotics, including piptamine, in Staphylococcus aureus. This research helps in understanding resistance patterns and developing strategies to combat antibiotic resistance (Lan, Li, Su, Peng, Liao, Liu, & Tan, 2021).
Eigenschaften
Produktname |
Piptamine(antibiotic) |
|---|---|
Molekularformel |
C23H41N |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
N-benzyl-N-methylpentadecan-1-amine |
InChI |
InChI=1S/C23H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2)22-23-19-16-15-17-20-23/h15-17,19-20H,3-14,18,21-22H2,1-2H3 |
InChI-Schlüssel |
YMMNFUJNCOWQRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



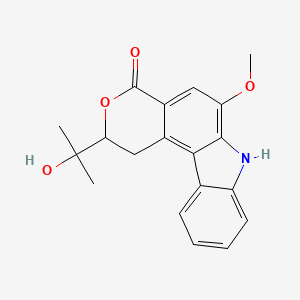
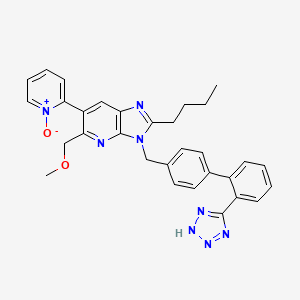

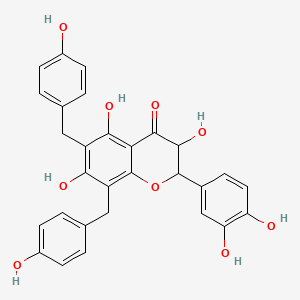
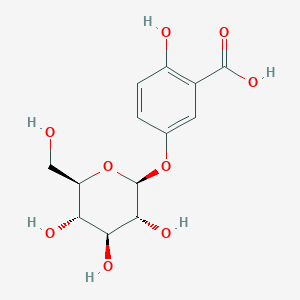

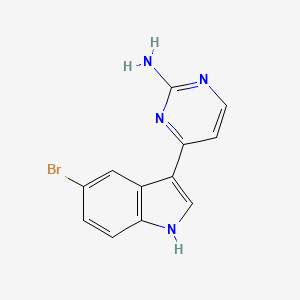
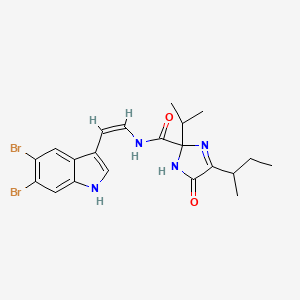

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)
